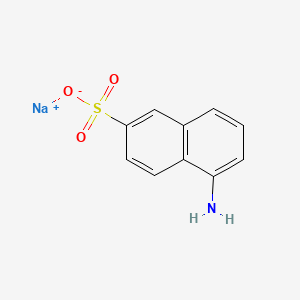
Bis-(2-phenylcyclopropylammonium)sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(2-phenylcyclopropylammonium)sulfate is a chemical compound with the molecular formula C18H24N2O4S and a molecular weight of 364.5 g/mol. It is known for its unique structure, which includes two phenylcyclopropylammonium groups linked by a sulfate ion. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-(2-phenylcyclopropylammonium)sulfate typically involves the reaction of 2-phenylcyclopropan-1-amine with sulfuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The process can be summarized as follows:
- Dissolve 2-phenylcyclopropan-1-amine in an appropriate solvent.
- Slowly add sulfuric acid to the solution while stirring.
- Maintain the reaction mixture at a specific temperature and pH.
- Isolate the product by filtration and purification techniques.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves using industrial-grade equipment to control reaction conditions and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis-(2-phenylcyclopropylammonium)sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Bis-(2-phenylcyclopropylammonium)sulfate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of bis-(2-phenylcyclopropylammonium)sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Phenylcyclopropan-1-amine: A precursor in the synthesis of bis-(2-phenylcyclopropylammonium)sulfate.
Cyclopropylamine: A structurally similar compound with different chemical properties.
Phenylcyclopropylamine: Another related compound with distinct applications
Uniqueness
This compound is unique due to its dual phenylcyclopropylammonium groups linked by a sulfate ion, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C18H24N2O4S |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(2-phenylcyclopropyl)azanium;sulfate |
InChI |
InChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4) |
InChI Key |
BKPRVQDIOGQWTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1[NH3+])C2=CC=CC=C2.C1C(C1[NH3+])C2=CC=CC=C2.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


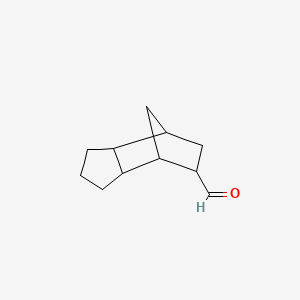
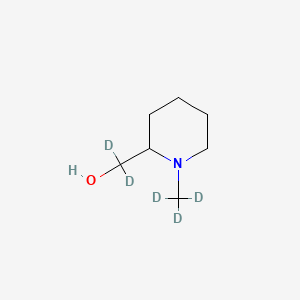
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic Acid](/img/structure/B13826952.png)
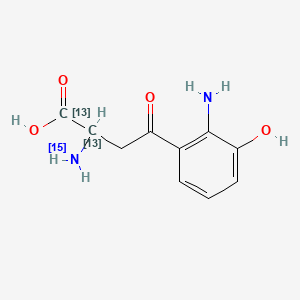
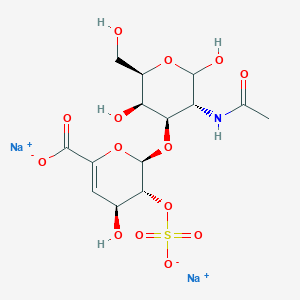
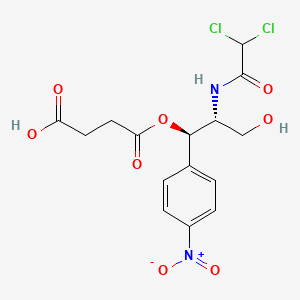



![methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B13827003.png)

![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13827023.png)
